Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 4-Bromophenyl group at position 3, contributing to steric bulk and electron-withdrawing effects.
- Methyl group at position 2, influencing steric accessibility.
Synthetic routes for analogous pyrazolo[1,5-a]pyrimidines typically involve condensation of 5-aminopyrazoles with β-diketones or β-ketoesters under reflux conditions, often catalyzed by triethylamine or acetic acid in ethanol . The bromophenyl substituent is introduced via aromatic substitution or pre-functionalized precursors .
Properties
Molecular Formula |
C16H15BrN4O2 |
|---|---|
Molecular Weight |
375.22 g/mol |
IUPAC Name |
ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15BrN4O2/c1-3-23-16(22)12-8-19-15-13(9(2)20-21(15)14(12)18)10-4-6-11(17)7-5-10/h4-8H,3,18H2,1-2H3 |
InChI Key |
KCHOIHMVRHPISY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)Br)N=C1)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The core pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between 5-aminopyrazoles and 1,3-biselectrophilic reagents. For Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, this involves:
-
Precursor Preparation : Synthesis of 5-amino-3-(4-bromophenyl)-1H-pyrazole-4-carboxylate esters through Knorr-type reactions, where hydrazines react with β-keto esters under acidic conditions.
-
Ring Closure : Treatment with 1,3-diketones (e.g., acetylacetone) or β-keto esters in acetic acid with catalytic H₂SO₄ achieves cyclization. The 4-bromophenyl group enhances electron-withdrawing effects, favoring C-3 substitution.
Representative Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate, 4-bromophenylhydrazine | EtOH | 80 | 6 | 72 |
| 2 | Acetylacetone, H₂SO₄ (cat.) | AcOH | 110 | 8 | 65 |
Advanced Multi-Step Synthesis
Bromophenyl Group Introduction
The 4-bromophenyl moiety is introduced via two primary strategies:
-
Pre-Functionalization : Direct synthesis of 4-bromophenylhydrazine hydrochloride, followed by coupling with β-keto esters. This method avoids post-cyclization halogenation, preserving ring integrity.
-
Electrophilic Aromatic Substitution : Bromination of pre-formed pyrazolo[1,5-a]pyrimidines using Br₂ in aqueous H₂SO₄. However, this approach risks over-bromination and requires meticulous control of stoichiometry (1–2 eq Br₂).
Key Optimization Parameters
-
Solvent Effects : Dichloromethane improves bromine solubility, while water facilitates protonation of the aromatic ring, enhancing electrophilicity.
-
Temperature : Reactions performed at 0–5°C minimize side products (e.g., dibrominated derivatives).
Catalytic and Green Chemistry Approaches
Microwave-Assisted Synthesis
Recent protocols employ microwave irradiation to accelerate cyclocondensation. A 2019 study demonstrated a 40% reduction in reaction time (from 8 h to 4.5 h) with comparable yields (68%).
Solvent-Free Mechanochemical Methods
Ball milling techniques using SiO₂ as a grinding agent achieve 60–70% yields while eliminating volatile organic solvents. This method is particularly effective for gram-scale synthesis.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analyses using C18 columns (MeCN/H₂O gradient) show ≥95% purity for optimized batches. Residual solvents (e.g., AcOH) are controlled to <0.1% via rotary evaporation.
Industrial-Scale Considerations
Cost-Effective Precursor Sourcing
Waste Stream Management
-
Acetic Acid Recovery : Distillation recovers 90% of solvent for reuse.
-
Bromine Byproducts : Neutralized with NaHSO₃ to form NaBr, which is precipitated and sold as a co-product.
Emerging Methodologies
Flow Chemistry Systems
Continuous-flow reactors enable:
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule .
Scientific Research Applications
Biological Activities
Research has indicated that Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits several significant biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation markers such as TNF-alpha and IL-6 in macrophage cell lines. For instance, treatment with the compound decreased TNF-alpha production from 1000 pg/mL (control) to 300 pg/mL, indicating a strong anti-inflammatory effect .
-
Anticancer Activity : Preliminary studies demonstrated that this compound inhibits tumor cell proliferation across various cancer cell lines. For example:
- A549 Lung Cancer Cells : IC50 value of 12.5 µM.
- MCF-7 Breast Cancer Cells : IC50 value of 15.0 µM.
These results suggest potential as a lead compound for developing new anticancer agents .
- Antimicrobial Properties : Some derivatives of pyrazolo[1,5-a]pyrimidine have shown efficacy against bacterial strains, indicating potential applications in treating infections .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds within the pyrazolo[1,5-a]pyrimidine class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Lacks bromophenyl group | Antitumor activity |
| Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Contains chloro instead of bromo | Anti-inflammatory properties |
| Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Different substitution pattern | Antimicrobial activity |
This comparative analysis highlights how variations in substituents influence the biological properties of these compounds.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Tumor Growth Inhibition : In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to controls .
- Safety and Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
Mechanism of Action
The mechanism of action of Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Data Tables
Table 2: Physical Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | logP |
|---|---|---|---|
| Target Compound | 389.23 | N/A | ~3.5 |
| Ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 329.32 | N/A | ~2.8 |
| Ethyl 7-methyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | 287.34 | N/A | ~2.5 |
| Ethyl 7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 255.22 | N/A | ~2.1 |
Biological Activity
Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a unique molecular structure that includes an ethyl ester group and a bromophenyl substituent. Its molecular formula is with a molecular weight of 375.22 g/mol . The structural features contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:
- Formation of the Pyrazolo Ring : Utilizing hydrazine derivatives in the presence of suitable electrophiles.
- Substitution Reactions : Employing brominated phenyl groups to enhance biological activity.
- Esterification : Converting carboxylic acid derivatives into ethyl esters for improved solubility and bioavailability.
This synthetic approach allows for modifications at various positions on the pyrazolo ring, enhancing the compound's versatility .
Antitumor Activity
This compound has been investigated for its antitumor properties. Studies indicate that compounds in this class exhibit significant inhibitory effects on various cancer cell lines. For instance, a study demonstrated that this compound showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, enhancing cytotoxicity and inducing apoptosis .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of this compound. It has been shown to inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, this compound exhibits anti-inflammatory properties. It has been found to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Notable mechanisms include:
- Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cancer cell proliferation.
- Modulation of Apoptotic Pathways : It enhances apoptosis in cancer cells through intrinsic pathways.
- Antioxidant Activity : Exhibits properties that reduce oxidative stress, contributing to its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrazolo[1,5-a]pyrimidines reveals distinct differences in biological activity based on structural variations:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Lacks bromophenyl group | Antitumor activity |
| Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Contains chloro instead of bromo | Anti-inflammatory properties |
| Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Different substitution pattern | Antimicrobial activity |
This table illustrates how variations in substituents influence the pharmacological profiles of these compounds .
Case Studies
Several case studies have underscored the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MCF-7 and MDA-MB-231 cell lines showed that this compound significantly enhanced the efficacy of doxorubicin through synergistic effects .
- Antimicrobial Testing : In vitro assays demonstrated effective inhibition against various bacterial strains, suggesting its potential as a novel antimicrobial agent .
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yields?
Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclocondensation reactions. For example, describes the use of 5-aminotetrazole with α,β-unsaturated carbonyl compounds in ethanol under reflux, catalyzed by HCl, yielding pyrimidine derivatives with 62–70% efficiency. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., pyridine) improve solubility of intermediates.
- Temperature : Prolonged reflux (5–12 hours) ensures complete cyclization.
- Workup : Recrystallization from ethanol or dioxane enhances purity .
Table 1 : Representative Reaction Conditions
| Reagents | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Aminotetrazole + Aldehyde | Ethanol | 12 | 67 | |
| Azo-coupling intermediates | Pyridine | 6 | 68 |
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
- NMR : 1H and 13C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.4 ppm) .
- X-ray diffraction : Resolves bromophenyl orientation (dihedral angle: ~89.5° with pyrimidine core) and hydrogen-bonding networks (N–H⋯N, 2.8–3.0 Å) critical for crystal packing .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 418.19) .
Advanced Research Questions
Q. How can non-planar ring conformations in pyrazolo[1,5-a]pyrimidine derivatives impact crystallographic refinement?
The tetrahydropyrimidine ring adopts a flattened envelope conformation (puckering amplitude Q = 0.125 Å, θ = 109.7°), as defined by Cremer-Pople parameters . Challenges include:
- Disorder modeling : Deviations (e.g., C2 atom displacement: 0.177 Å) require anisotropic refinement and restraint application in SHELXL .
- Hydrogen bonding : Intermolecular N–H⋯N interactions (Table 2) stabilize the lattice but complicate thermal motion modeling .
Table 2 : Hydrogen-Bond Geometry (Å, °)
| D–H⋯A | D–H | H⋯A | D⋯A | ∠DHA |
|---|---|---|---|---|
| N3–H3⋯N4 | 0.83 | 2.12 | 2.945 | 173 |
| Symmetry code: -x, -y, -z |
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for bromophenyl-substituted derivatives?
Discrepancies between NMR-predicted and X-ray-observed substituent orientations arise due to:
- Dynamic effects : Solution-state NMR averages conformers, while X-ray captures static structures.
- Crystal packing forces : Bromophenyl groups may adopt non-equilibrium dihedral angles (e.g., 84.3° vs. 89.5°) to optimize van der Waals contacts . Methodological resolution :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy-minimized and observed conformers .
- Use variable-temperature NMR to probe conformational flexibility .
Q. How can synthetic yields be optimized for halogenated pyrazolo[1,5-a]pyrimidines?
and highlight yield-limiting factors:
- Catalyst selection : p-Toluenesulfonic acid (0.05 g) in benzene improves azeotropic water removal, increasing yields by 15% .
- Substituent effects : Electron-withdrawing groups (e.g., Br, CF3) slow cyclization; microwave-assisted synthesis reduces reaction time (2 hours vs. 12 hours) .
Methodological Challenges in Pharmacological Profiling
Q. What in silico approaches predict the bioactivity of bromophenyl-substituted pyrazolo[1,5-a]pyrimidines?
While notes tetrazolo[1,5-a]pyrimidines as pharmacophores (e.g., elastase inhibitors), target-specific modeling requires:
- Molecular docking : Screen against targets like EGFR L858R/T790M using AutoDock Vina (PDB: 2JIT) .
- ADMET profiling : Predict logP (2.8 ± 0.3) and solubility (<10 µM) via SwissADME . Limitation : Experimental validation (e.g., kinase assays) remains essential due to scaffold-specific activity cliffs .
Data Reproducibility and Reporting Standards
Q. Why do crystallographic parameters (e.g., R-factors) vary across studies of similar derivatives?
Variations arise from:
- Data quality : High-resolution (<1.0 Å) datasets yield R1 < 0.03, while low-resolution (>1.5 Å) data increase R1 to >0.05 .
- Refinement protocols : SHELXL’s constraints (e.g., riding H-atoms) vs. independent refinement of H-positions . Best practices :
- Report full crystallographic tables (e.g., torsion angles, anisotropic displacement parameters) .
- Deposit CIF files in public databases (e.g., CCDC) to enable cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
